molecular formula C7H16ClNO B8186439 3-Amino-cycloheptanol hydrochloride

3-Amino-cycloheptanol hydrochloride

Cat. No.: B8186439
M. Wt: 165.66 g/mol
InChI Key: MUUOZVGDMPWWQU-UHFFFAOYSA-N
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Description

3-Amino-cycloheptanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is an off-white solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a seven-membered ring with an amino group and a hydroxyl group attached to it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-cycloheptanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a ketone precursor followed by amination. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or primary amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-cycloheptanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 3-Amino-cycloheptanol, such as ketones, aldehydes, and substituted amines .

Scientific Research Applications

3-Amino-cycloheptanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-cycloheptanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in additional interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-cyclohexanol hydrochloride: A similar compound with a six-membered ring instead of a seven-membered ring.

    3-Amino-cyclooctanol hydrochloride: A compound with an eight-membered ring.

    3-Amino-cyclopentanol hydrochloride: A compound with a five-membered ring.

Uniqueness

3-Amino-cycloheptanol hydrochloride is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its analogs. This unique structure can lead to distinct reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-aminocycloheptan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-6-3-1-2-4-7(9)5-6;/h6-7,9H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUOZVGDMPWWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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